
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety, a p-chlorophenyl group, and a 4-hydroxy-4-phenylpiperidinoacetyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- typically involves multiple steps, starting with the preparation of the p-chlorophenyl isocyanate. This intermediate is then reacted with 4-hydroxy-4-phenylpiperidine in the presence of a suitable catalyst to form the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- exerts its effects is largely dependent on its interaction with molecular targets. The p-chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 3-(p-chlorophenyl)-1-(acetyl)-: Lacks the 4-hydroxy-4-phenylpiperidino group, resulting in different chemical and biological properties.
Urea, 3-(p-chlorophenyl)-1-((4-methoxy-4-phenylpiperidino)acetyl)-: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the 4-hydroxy-4-phenylpiperidinoacetyl group in Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds, making it a valuable compound for research and development.
Propiedades
Número CAS |
70166-95-9 |
|---|---|
Fórmula molecular |
C20H22ClN3O3 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-6-8-17(9-7-16)22-19(26)23-18(25)14-24-12-10-20(27,11-13-24)15-4-2-1-3-5-15/h1-9,27H,10-14H2,(H2,22,23,25,26) |
Clave InChI |
TXCMSSWMUKUNBN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)CC(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)
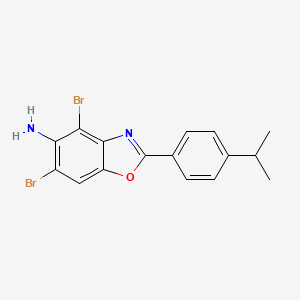
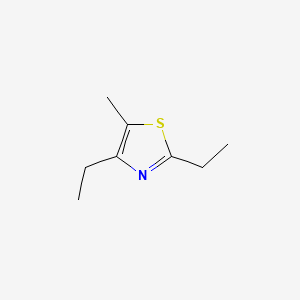
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)

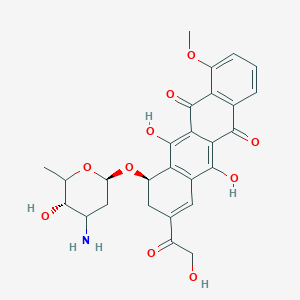
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
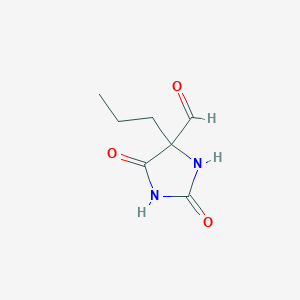
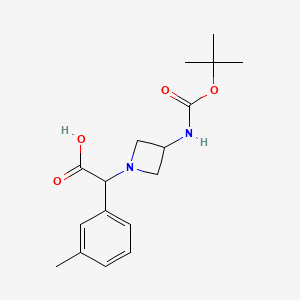

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)


